3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group, a pyrazole ring, and a pyridine moiety
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit various targets, leading to a range of biological effects . For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological effects, suggesting that they may impact multiple pathways . For example, inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting multiple signaling pathways .
Result of Action
Tmp-bearing compounds have demonstrated a variety of biological effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . These effects suggest that the compound could have a broad impact at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the 3,4,5-trimethoxybenzoyl chloride, which is then reacted with the appropriate amine to form the benzamide. The pyrazole and pyridine moieties are introduced through subsequent reactions, often involving coupling reactions such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its anti-cancer properties.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with a trimethoxyphenyl group.
Uniqueness
3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide is unique due to its combination of structural features, including the pyrazole and pyridine moieties, which may confer distinct biological activities compared to other trimethoxyphenyl-containing compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)18-13(6-5-7-21-18)10-22-20(25)14-8-16(26-2)19(28-4)17(9-14)27-3/h5-9,11-12H,10H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOVCILUKPFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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